N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide
CAS No.: 1448072-83-0
Cat. No.: VC4503423
Molecular Formula: C15H16N4O2S
Molecular Weight: 316.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448072-83-0 |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 316.38 |
| IUPAC Name | N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C15H16N4O2S/c1-2-18(22(20,21)14-6-5-8-16-11-14)12-13-10-17-15-7-3-4-9-19(13)15/h3-11H,2,12H2,1H3 |
| Standard InChI Key | BYVXVUKECJINQJ-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Introduction
Chemical Identification and Physicochemical Properties
N-Ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide is registered under CAS number 1448072-83-0. Its molecular structure comprises an imidazo[1,2-a]pyridine core linked to a pyridine-3-sulfonamide group via a methylene bridge, with an ethyl substituent on the sulfonamide nitrogen (Fig. 1). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₂S | |
| Molecular Weight | 316.38 g/mol | |
| Density | 1.67±0.1 g/cm³ (Predicted) | |
| pKa | 5.40±0.60 (Predicted) |
The predicted density and pKa values suggest moderate solubility in polar solvents, aligning with typical sulfonamide behavior . The imidazo[1,2-a]pyridine moiety contributes to aromatic stability, while the sulfonamide group enhances hydrogen-bonding capacity, critical for target binding.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide involves a multi-step strategy leveraging nucleophilic substitution and condensation reactions:
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Imidazo[1,2-a]pyridine Preparation: 2-Aminopyridine derivatives react with α-bromoketones under solvent-free conditions to form the imidazo[1,2-a]pyridine core .
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Sulfonamide Formation: The resultant imidazopyridine is treated with pyridine-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.
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N-Ethylation: The sulfonamide nitrogen is alkylated using ethyl iodide or diethyl sulfate under basic conditions.
A representative procedure yields the target compound in ~75% purity, confirmed via ¹H/¹³C NMR and mass spectrometry.
Catalytic Innovations
Recent advances employ magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂@PCLH-TFA) to enhance reaction efficiency. These catalysts facilitate solvent-free syntheses at 110°C, reducing reaction times from hours to minutes while maintaining yields >85% . For instance, triarylpyridine sulfonamides synthesized via this method demonstrated high recoverability (>10 cycles) without significant activity loss .
Biological Significance and Mechanistic Insights
Antimicrobial Activity
Imidazo[1,2-a]pyridine sulfonamides exhibit potent antibacterial effects, particularly against Gram-positive pathogens. In a 2022 study, analogs of this compound showed minimum inhibitory concentrations (MIC) of 2–8 µg/mL against Staphylococcus aureus and Enterococcus faecalis, outperforming conventional sulfonamides . The mechanism involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis .
Structural Modifications and Structure-Activity Relationships (SAR)
Modifying the sulfonamide’s nitrogen substituent significantly impacts bioactivity:
| Modification | Effect on Activity | Source |
|---|---|---|
| Ethyl → Methyl | Reduced antibacterial potency | |
| Ethyl → Cyclopropyl | Improved metabolic stability | |
| Pyridine → Benzene | Loss of tubulin binding |
The imidazopyridine ring’s planarity is critical for intercalating DNA or enzyme active sites, as demonstrated in molecular docking studies .
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